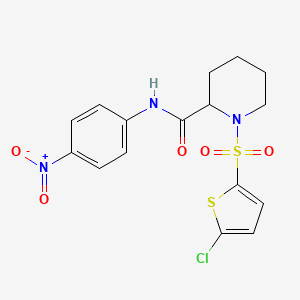
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C16H16ClN3O5S2 and its molecular weight is 429.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C₁₅H₁₄ClN₃O₅S
- Molecular Weight: 415.9 g/mol
The presence of a chlorothiophene moiety and a nitrophenyl group suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antibacterial Action: Moderate to strong activity against various bacterial strains.
- Enzyme Inhibition: Potential as an inhibitor of acetylcholinesterase (AChE) and urease.
- Anticancer Properties: Promising results in cancer cell line studies.
Antibacterial Activity
A study evaluated the antibacterial properties of related compounds, demonstrating that they exhibited moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis while showing weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE): Inhibitory activity was observed, which is significant for treating neurodegenerative disorders.
- Urease: The compound showed strong inhibitory effects, suggesting potential applications in treating urease-related conditions.
The IC50 values for some derivatives were reported as follows:
| Compound | IC50 (µM) |
|---|---|
| Derivative 1 | 2.14 ± 0.003 |
| Derivative 2 | 0.63 ± 0.001 |
These values indicate potent enzyme inhibition, which is critical for therapeutic applications .
The mechanism of action for this compound likely involves:
- Interaction with Enzymes and Receptors: The compound may bind to specific sites on enzymes or receptors, altering their activity.
- Modulation of Biological Pathways: By inhibiting enzymes like AChE and urease, the compound can influence neurotransmitter levels and metabolic pathways.
Case Studies
Several studies have explored the biological activity of related compounds:
- Case Study on Antibacterial Activity:
- Enzyme Inhibition Study:
- In Silico Studies:
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-nitrophenyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5S2/c17-14-8-9-15(26-14)27(24,25)19-10-2-1-3-13(19)16(21)18-11-4-6-12(7-5-11)20(22)23/h4-9,13H,1-3,10H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYCPTVLDSIJPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














